Succinamopine

Description

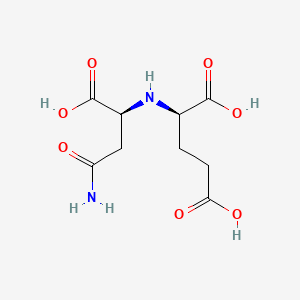

Structure

2D Structure

3D Structure

Properties

CAS No. |

88194-24-5 |

|---|---|

Molecular Formula |

C9H14N2O7 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

(2R)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]pentanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-6(12)3-5(9(17)18)11-4(8(15)16)1-2-7(13)14/h4-5,11H,1-3H2,(H2,10,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5+/m1/s1 |

InChI Key |

HULCBRRKIWCSOF-UHNVWZDZSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |

Other CAS No. |

88194-24-5 |

Synonyms |

succinamopine |

Origin of Product |

United States |

Molecular Biology and Genetic Architecture of Succinamopine Biosynthesis

Genes and Operons Encoding Succinamopine Synthase (e.g., sus gene)

The central enzyme responsible for this compound synthesis is this compound synthase. The gene encoding this enzyme is designated as sus. nih.gov This gene is located on the transferable DNA (T-DNA) region of this compound-type Ti-plasmids, such as pTiEU6. nih.govoup.com In these plasmids, the sus gene effectively replaces the nopaline (B31955) synthase gene found in nopaline-type Ti-plasmids. nih.govoup.com

The sus gene is a single open reading frame responsible for the synthesis of this compound. nih.gov While prokaryotic genes are often organized into operons (a set of genes transcribed as a single mRNA), the T-DNA genes, including sus, are expressed in the eukaryotic plant cell. libretexts.orgbccampus.ca Therefore, they are controlled by individual eukaryotic-like promoter and terminator sequences that are recognized by the plant's transcriptional machinery. researchgate.net The sus gene on the pTiEU6 plasmid is identified as AgrTiEU6_18 and contains a NAD/NADP dehydrogenase domain. nih.gov It is important to note that this sus gene is distinct from the les gene, which is responsible for this compound synthesis in agropine (B1203042) and chrysopine strains of Agrobacterium. nih.gov

| Gene/Operon Feature | Description | Source |

| Gene Name | sus (this compound synthase) | nih.gov |

| Location | T-DNA region of this compound-type Ti-plasmids (e.g., pTiEU6) | nih.govoup.com |

| Function | Encodes the enzyme this compound synthase | nih.gov |

| Genetic Structure | Single open reading frame with eukaryotic-like regulatory elements | nih.govresearchgate.net |

| Distinction | Different from the les gene in agropine/chrysopine strains | nih.gov |

Enzymatic Pathways and Molecular Mechanisms of this compound Formation

The synthesis of this compound is a reductive condensation reaction catalyzed by this compound synthase. This process involves the joining of a specific amino acid and a keto acid.

This compound is synthesized from the precursors L-asparagine and α-ketoglutaric acid. nih.gov The enzymatic reaction involves the reductive condensation of these two molecules. The catabolism of this compound by Agrobacterium reverses this process, breaking it down into asparagine and α-ketoglutaric acid, which further confirms their role as the primary building blocks. nih.gov

| Precursor Molecule | Type | Role in this compound Biosynthesis | Source |

| L-Asparagine | Amino Acid | Provides the amino group and a portion of the carbon skeleton | nih.govwikipedia.org |

| α-Ketoglutaric acid | Keto Acid | Provides the keto group and the remainder of the carbon skeleton | nih.govnih.gov |

A key aspect of this compound biosynthesis is the stereochemistry of the final product, which is determined by the specific synthase enzyme. There are two known stereoisomers of this compound, each produced by a different type of this compound synthase. apsnet.org

This compound-type strains, such as EU6, possess a sus gene (sometimes designated susD) that synthesizes D,L-succinamopine. nih.govresearchgate.net In this isomer, the glutamate (B1630785) moiety is in the D configuration, while the asparagine moiety is in the L configuration. In contrast, agropine-type strains, like Bo542, produce L,L-succinamopine, where both the glutamate and asparagine components are in the L configuration. apsnet.orggoogle.comgoogle.com The gene responsible for the synthesis of the L,L-isomer is distinct from the susD gene of strain EU6. nih.gov This demonstrates a clear stereospecificity of the different this compound synthase enzymes, leading to the production of distinct product isomers. apsnet.org

| This compound Isomer | Producing Strain Type | Synthase Gene Designation (example) | Stereochemistry | Source |

| D,L-Succinamopine | This compound-type (e.g., EU6) | susD | D-glutamic acid, L-asparagine | nih.govapsnet.orgresearchgate.net |

| L,L-Succinamopine | Agropine-type (e.g., Bo542) | susL (les) | L-glutamic acid, L-asparagine | apsnet.orggoogle.comgoogle.com |

Precursor Amino Acid and Keto Acid Utilization (e.g., α-ketoglutaric acid and asparagine)

Transcriptional and Translational Regulation of T-DNA Encoded this compound Synthesis in Planta

Once the T-DNA, including the sus gene, is integrated into the plant genome, its expression is controlled by the host plant's regulatory systems. researchgate.net The promoters of T-DNA genes have eukaryotic characteristics, allowing them to be recognized by the plant's transcriptional machinery. nih.gov

Catabolic Pathways and Ecological Significance of Succinamopine Degradation

Genetic Loci on Ti Plasmids Encoding Succinamopine Catabolism

The genetic determinants for this compound degradation are not located on the bacterial chromosome but are exclusively found on large, extrachromosomal tumor-inducing (Ti) plasmids. apsnet.orgasm.org Strains of Agrobacterium that induce the synthesis of this compound in plant tumors carry a specific class of Ti plasmids known as this compound-type plasmids. oup.comasm.org

Comprehensive sequencing of the this compound-type plasmid, pTiEU6, has provided significant insights into the organization of these catabolic genes. researchgate.netnih.govnih.gov In this plasmid, the genetic loci responsible for nopaline (B31955) catabolism, which are characteristic of nopaline-type Ti plasmids, are absent and have been replaced by a distinct set of genes that confer the ability to degrade this compound. researchgate.netnih.govuniversiteitleiden.nl This substitution is a key evolutionary feature of this compound-type plasmids, which are thought to have evolved from nopaline-type plasmids through DNA recombination events. researchgate.netnih.gov The ability to catabolize this compound and its derivatives, this compound lactam (SAL) and succinopine lactam (SOL), is a defining characteristic encoded by this specific group of plasmids, including pTiEU6, pTiAT181, and pTiT10/73. asm.orgnih.gov

Table 1: Key Genetic Loci for this compound Catabolism on pTiEU6

| Genetic Locus | Plasmid Location | Function | Key Characteristics | Reference |

|---|---|---|---|---|

| This compound Catabolism (sac) Genes | Located on the Ti plasmid, outside the T-DNA region. Replaces the nopaline catabolism (noc) region found in nopaline-type plasmids. | Encode the enzymes and transporters necessary for the uptake and degradation of this compound and its derivatives. | Shows evolutionary relatedness to nopaline catabolism gene clusters. Essential for utilizing this compound as a nutrient source. | researchgate.netnih.govuniversiteitleiden.nl |

| sus Gene | Located within the T-DNA region of the Ti plasmid. | Encodes this compound synthase, the enzyme responsible for producing this compound within the transformed plant cell. | Transferred to and expressed in the plant host. Not involved in bacterial catabolism. | researchgate.netnih.govnih.gov |

Detailed Enzymatic Mechanisms of this compound Catabolism

The breakdown of this compound is a multi-step enzymatic process that converts the opine into metabolites that can enter the bacterium's primary metabolic pathways.

Analysis of the pTiEU6 plasmid has identified a specific gene cluster responsible for this compound degradation. universiteitleiden.nl This cluster includes genes designated sacG, sacF, sacE, and sacH (corresponding to loci AgrTiEU6_24, AgrTiEU6_25, AgrTiEU6_26, and AgrTiEU6_23, respectively). The protein products of the sacGFE genes exhibit approximately 40% amino acid sequence similarity to the NoxA, NoxC, and NoxB enzymes, which are involved in the initial steps of nopaline degradation. universiteitleiden.nl This homology suggests a similar enzymatic mechanism, likely involving an oxidoreductase complex. The characterization of these enzymes is crucial for understanding the biochemical reactions that constitute the catabolic pathway.

Table 2: Putative this compound-Degrading Enzymes Encoded by pTiEU6

| Gene | Putative Enzyme/Component | Homology | Potential Function | Reference |

|---|---|---|---|---|

| sacG (AgrTiEU6_24) | This compound catabolism protein G | NoxA | Component of an oxidoreductase complex, potentially involved in the initial cleavage of this compound. | universiteitleiden.nl |

| sacF (AgrTiEU6_25) | This compound catabolism protein F | NoxC | Likely provides an iron-sulfur cluster, acting as a crucial cofactor for the enzymatic complex. | universiteitleiden.nl |

| sacE (AgrTiEU6_26) | This compound catabolism protein E | NoxB | Component of an oxidoreductase complex, working in concert with SacG. | universiteitleiden.nl |

| sacH (AgrTiEU6_23) | This compound catabolism protein H | Less similarity to known proteins | A fourth component of the catabolic system, whose specific role is still under investigation. | universiteitleiden.nl |

The catabolism of this compound begins with its uptake by the bacterium, a process also encoded by the Ti plasmid. Once inside the cell, the enzymatic machinery acts upon it. In addition to this compound itself, tumors induced by these strains also produce related metabolites, namely this compound lactam (SAL) and succinopine lactam (SOL), which are also catabolized by the bacterium. oup.comnih.govuniversiteitleiden.nl

The metabolic pathway ultimately breaks down this compound, which is a conjugate of L-asparagine and α-ketoglutarate, into these two constituent molecules. oup.com Both L-asparagine and α-ketoglutarate are valuable metabolites that can be readily assimilated into the central metabolism of Agrobacterium. L-asparagine can be used as a source of carbon and nitrogen, while α-ketoglutarate is a key intermediate in the citric acid cycle. wikipedia.org This efficient conversion of a plant-produced specialty compound into core metabolic building blocks highlights the elegance of the opine concept.

Identification and Characterization of this compound-Degrading Enzymes

Interspecies Competition and Facilitation in this compound Utilization within the Rhizosphere

The rhizosphere is a fiercely competitive environment where microorganisms vie for limited nutrients. frontiersin.orgnih.gov The "opine concept" theorizes that Agrobacterium circumvents this competition by creating a private nutritional resource. frontiersin.org By inducing the plant to produce this compound, which most other soil microbes cannot metabolize, the pathogenic Agrobacterium strain establishes a privileged niche. researchgate.netasm.org

This provides a significant competitive advantage, allowing the opine-catabolizing strain to proliferate in the tumor environment at the expense of other bacteria. frontiersin.org Competition, however, is not entirely eliminated. Studies have shown that non-pathogenic agrobacteria are often isolated from crown gall tumors. researchgate.netapsnet.org Some of these strains harbor opine-catabolic plasmids without the virulence genes, enabling them to act as "cheaters" by utilizing the opines produced by the pathogenic strains. This leads to direct competition for this compound between different Agrobacterium strains, both virulent and avirulent, within the tumor and the surrounding rhizosphere. The diversity of opine catabolic capabilities among bacteria isolated from a single tumor underscores the complex competitive and facilitative interactions that occur in this unique microbial habitat. asm.org

Contribution of this compound Catabolism to Agrobacterium Niche Establishment and Fitness

The ability to catabolize this compound is a critical factor for the ecological success and fitness of the inciting Agrobacterium strain. researchgate.netfrontiersin.org This capability is the driving force behind the establishment and maintenance of the bacterial population in the specialized niche of the crown gall tumor. nih.gov

The utilization of this compound provides the bacterium with a dedicated source of carbon and nitrogen, essential nutrients that are often limiting in the soil and rhizosphere. frontiersin.orgfrontiersin.org This ensures the survival and proliferation of the pathogen and its Ti plasmid. Furthermore, some opine catabolic systems are linked to chemotaxis, meaning the bacteria can actively move toward higher concentrations of the opine, allowing them to efficiently colonize the tumor where their food source is most abundant. nih.gov The conjugal transfer of Ti plasmids between bacteria is also often induced by specific opines, meaning that the presence of this compound can facilitate the spread of the genetic traits for both tumorigenesis and opine catabolism to other agrobacteria in the population. nih.govapsnet.org Therefore, the catabolism of this compound is not merely a nutritional strategy but a multifaceted mechanism that enhances bacterial fitness, promotes niche colonization, and ensures the propagation of the pathogenic lifestyle.

Genomic Evolution and Phylogenetic Relationships of Succinamopine Type Ti Plasmids

Comparative Genomic Analysis of Succinamopine-Type (e.g., pTiEU6, pTiAT181, pTiT10/73) and Other Opine-Type Ti Plasmids

Comparative genomic analyses have revealed that this compound-type Ti plasmids, such as pTiEU6, are evolutionarily mosaics, sharing both homologous and non-homologous sequences with other Ti plasmid types. nih.gov The first complete sequence of a this compound-type plasmid, pTiEU6, showed it to be 176,375 base pairs in size with a GC content of 56.1% and 195 predicted protein-coding sequences. researchgate.netopenstax.org

Notably, pTiEU6 demonstrates a close evolutionary relationship with nopaline-type Ti plasmids. researchgate.netopenstax.org Average nucleotide identity (ANI) analysis indicates that pTiEU6 shares the highest similarity with nopaline (B31955) plasmids pTiT37 (98.99%) and pTiSAKURA (98.78%). researchgate.netannualreviews.org This similarity extends to highly conserved regions, including the virulence (vir) region, replication and conjugation functions, and a significant portion of the T-region. researchgate.net However, a key distinction lies in the opine synthesis and catabolism genes. In pTiEU6, the gene for nopaline synthase is replaced by a gene for this compound synthase (sus), and the corresponding nopaline catabolism genes are supplanted by genes for this compound catabolism. researchgate.netopenstax.org Restriction profile analyses had previously suggested a resemblance between this compound plasmids (like those from strains EU6, AT181, and T10/73) and the nopaline plasmid pTiT37. researchgate.net

Table 1: Comparative Features of pTiEU6 and Nopaline-Type Ti Plasmids

| Feature | pTiEU6 (this compound-Type) | Nopaline-Type Ti Plasmids (e.g., pTiT37, pTiSAKURA) |

|---|---|---|

| Size | 176,375 bp researchgate.netopenstax.org | ~204 kbp - 244 kbp researchgate.net |

| GC Content | 56.1% researchgate.netopenstax.org | ~56-57% researchgate.net |

| Opine Synthase Gene | sus (this compound synthase) researchgate.netopenstax.org | nos (nopaline synthase) researchgate.net |

| Opine Catabolism Genes | This compound catabolism genes researchgate.netopenstax.org | Nopaline catabolism genes researchgate.net |

| Highest ANI Similarity | pTiT37 (98.99%), pTiSAKURA (98.78%) researchgate.netannualreviews.org | N/A |

| T-region | Single, smaller than nopaline-type researchgate.netopenstax.org | Single researchgate.net |

Evolutionary Trajectories of T-DNA Regions and Opine Biosynthesis Genes

The evolution of the T-DNA region in this compound-type plasmids appears to be a clear case of modular exchange within a conserved framework. The T-DNA of pTiEU6 is slightly smaller than that of nopaline-type plasmids. researchgate.netopenstax.org The primary evolutionary event was the substitution of the opine synthesis gene. The gene responsible for producing nopaline was replaced by the sus gene, which directs the synthesis of this compound, a conjugate of α-ketoglutaric acid and asparagine. researchgate.netasm.org This is structurally related to nopaline, which is a conjugate of α-ketoglutaric acid and arginine. asm.org

This "opine-switching" is accompanied by a corresponding change in the opine catabolism genes located on the plasmid but outside the T-DNA. researchgate.net The genes for nopaline uptake and breakdown are absent in pTiEU6 and are replaced by a set of genes that allow the bacterium to utilize this compound and its derivatives, this compound lactam (SAL) and succinopine lactam (SOL). researchgate.net This tight linkage between the type of opine produced by the transformed plant cell and the catabolic capability of the bacterium is a central tenet of the "opine concept," which posits that this system provides a selective advantage to the pathogenic Agrobacterium. researchgate.net The evolutionary trajectory suggests a recombination event where a pTiT37-like nopaline plasmid acquired a new set of opine synthesis and catabolism genes from another plasmid. researchgate.netopenstax.org

Analysis of Virulence Gene Conservation and Divergence in this compound Plasmids

The virulence (vir) region is a highly conserved segment on Ti plasmids, encoding the machinery necessary for T-DNA processing and transfer into the plant cell. nih.govresearchgate.net This conservation is evident in this compound-type plasmids like pTiEU6, which share a highly conserved vir region with nopaline Ti plasmids. researchgate.net The vir genes encode a type IV secretion system (T4SS) that facilitates the transfer process. apsnet.orgresearchgate.net

Role of Transposable Elements and Recombination Events in this compound Plasmid Diversification

Transposable elements (TEs), or "jumping genes," and recombination events have played a crucial role in the diversification of Ti plasmids, including the evolution of the this compound type. researchgate.netasm.org The mosaic structure of Ti plasmids is a direct result of these genetic exchanges. nih.gov

The analysis of pTiEU6 and several nopaline Ti plasmids revealed the presence of various transposable elements. researchgate.netopenstax.org A key finding was the insertion of a specific transposable element, IS1182, at the same site in pTiEU6 and the nopaline plasmids pTiT37 and pTiSAKURA, but not in other nopaline plasmids. researchgate.netopenstax.org This shared insertion strongly suggests a common ancestor for this subgroup of plasmids and indicates that the divergence of pTiEU6 occurred after the diversification of nopaline Ti plasmids had already begun. researchgate.netannualreviews.org

Phylogenetic models suggest that a series of recombination events (designated R1, R2, R3, R4) and TE insertions shaped the evolution of these plasmids. researchgate.netasm.org The evolution of the this compound Ti plasmid is specifically linked to a recombination event (R2) that led to the exchange of the opine synthesis and catabolism region. researchgate.netasm.org This event likely occurred in a pTiT37-like nopaline plasmid that had already acquired the IS1182 element. researchgate.netannualreviews.org These mobile genetic elements can facilitate the movement of gene cassettes, such as those for antibiotic resistance or, in this case, opine metabolism, between different plasmids. asm.org

Table 2: Key Transposable Elements and Recombination Events

| Element/Event | Description | Associated Plasmids | Evolutionary Significance |

|---|---|---|---|

| IS1182 | Transposable element insertion | pTiEU6, pTiT37, pTiSAKURA researchgate.netopenstax.org | Defines a specific subgroup of nopaline-related plasmids and marks a common ancestor. researchgate.netannualreviews.org |

| Recombination Event R2 | Exchange of the opine synthesis and catabolism region researchgate.netasm.org | Ancestor of pTiEU6 researchgate.net | Led to the formation of the this compound Ti-plasmid from a nopaline-type precursor. researchgate.netasm.org |

Phylogenetic Reconstruction of Agrobacterium Strains Carrying this compound Plasmids

Phylogenetic reconstruction, based on whole plasmid sequences and core single nucleotide polymorphisms (SNPs), firmly places this compound-type plasmid pTiEU6 within the nopaline-type plasmid lineage. researchgate.net Specifically, it clusters with a subgroup of nopaline plasmids that includes pTiT37 and pTiSAKURA. researchgate.netannualreviews.org This relationship is supported by multiple lines of evidence, including average nucleotide identity and the presence of shared transposable elements. researchgate.net

Analysis of Agrobacterium isolates from various sources, such as walnut orchards and rose cultures, has shown that strains carrying this compound Ti plasmids are prevalent. In a study of walnut pathogens, strains with this compound plasmids were as common as those with agropine (B1203042) plasmids and could be further divided into distinct subgroups, indicating considerable diversity within this plasmid type. Similarly, a large proportion of isolates from rose crown galls were found to induce this compound production, with most of these plasmids belonging to a single, closely related group. This suggests that the dissemination of specific, highly successful this compound-carrying Agrobacterium clones can occur through agricultural practices, such as the trade of infected rootstock. The phylogenetic analysis of the plasmids, combined with the chromosomal background of the host bacterium, provides a detailed picture of how these pathogenic strains evolve and spread.

Advanced Analytical and Spectroscopic Methodologies for Succinamopine Research

Chromatographic Separation Techniques for Succinamopine and Related Opines

Chromatography is a fundamental technique for separating mixtures into their individual components. openaccessjournals.com Various chromatographic methods have been employed in opine research, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comwikipedia.org It operates on the principle of differential partitioning of sample molecules between a liquid mobile phase and a solid stationary phase within a column. openaccessjournals.comadvancechemjournal.com HPLC is recognized for its high resolution, accuracy, and efficiency, making it a cornerstone in many scientific fields, including pharmaceutical and biological research. openaccessjournals.comresearchgate.net

In the context of this compound research, HPLC is invaluable for both isolating the compound from complex mixtures, such as plant crown gall tumors, and for quantifying its presence. The technique's ability to handle various sample complexities makes it an excellent tool for chemical analysis. openaccessjournals.com The position of a compound's peak in an HPLC chromatogram is a characteristic of its chemical nature and can be used for qualitative identification, while the peak's size is proportional to its concentration, allowing for quantitative analysis. researchgate.net Different modes of HPLC, such as reversed-phase and normal-phase, can be employed depending on the polarity of this compound and the desired separation characteristics. advancechemjournal.com

| Feature | Description |

| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. advancechemjournal.com |

| Applications | Isolation, purification, identification, and quantification of compounds. wikipedia.orgadvancechemjournal.com |

| Key Advantages | High resolution, accuracy, speed, and suitability for a wide range of compounds. openaccessjournals.comresearchgate.net |

| Detection | Commonly coupled with UV-visible, fluorescence, or mass spectrometry detectors. openaccessjournals.com |

An interactive data table detailing the key features of High-Performance Liquid Chromatography (HPLC).

Planar chromatography is a form of liquid chromatography where the stationary phase is supported on a flat surface. researchgate.net This category includes techniques like paper chromatography and thin-layer chromatography (TLC). researchgate.netchromatographytoday.com In the early days of opine research, paper electrophoresis, a type of planar chromatography, played a significant role. studfile.netfirsthope.co.in

Paper electrophoresis separates molecules based on their charge and size by applying an electric field across a paper strip saturated with a buffer solution. firsthope.co.in This method was instrumental in the initial separation and characterization of opines from plant tumor extracts. While largely superseded by more advanced techniques like HPLC and capillary electrophoresis for quantitative analysis due to its lower speed and resolution, paper electrophoresis remains a valuable educational tool for demonstrating fundamental separation principles. researchgate.netstudfile.netbirmingham.ac.uk

| Technique | Principle | Stationary Phase | Mobile Phase | Application in Early Opine Analysis |

| Paper Electrophoresis | Separation based on the differential migration of charged molecules in an electric field. firsthope.co.in | Cellulose paper. firsthope.co.in | Buffer solution. firsthope.co.in | Initial separation and characterization of opines from plant extracts. |

An interactive data table summarizing the principles and applications of Paper Electrophoresis.

Ion-exchange chromatography (IEX) is a powerful technique that separates molecules based on their net charge. bio-rad.comphenomenex.com This method utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. bio-rad.comcytivalifesciences.com The separation is based on the reversible binding of charged molecules to the ion-exchange resin. cytivalifesciences.com

For a compound like this compound, which possesses ionizable functional groups, IEX is a highly effective separation method. The charge of this compound will vary with the pH of the mobile phase. lcms.cz By manipulating the pH and the ionic strength of the elution buffer, this compound can be selectively bound to and then eluted from an ion-exchange column, allowing for its separation from other charged and uncharged molecules. bio-rad.comcytivalifesciences.com Both anion-exchange and cation-exchange chromatography can be employed, depending on the pH at which the separation is performed and the isoelectric point of this compound. cytivalifesciences.comlcms.cz

| Chromatography Mode | Principle of Separation | Application to this compound |

| Anion-Exchange | Separation of negatively charged molecules. phenomenex.com | At a pH above its isoelectric point, this compound will be negatively charged and bind to an anion-exchange column. cytivalifesciences.com |

| Cation-Exchange | Separation of positively charged molecules. phenomenex.com | At a pH below its isoelectric point, this compound will be positively charged and bind to a cation-exchange column. cytivalifesciences.com |

An interactive data table outlining the principles of advanced separation modes for this compound.

Planar Chromatography (e.g., Paper Electrophoresis) in Early Opine Analysis

Spectroscopic Approaches for Structural Elucidation of this compound and Its Metabolites

Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. byjus.com It is based on the magnetic properties of certain atomic nuclei. libretexts.org NMR is exceptionally useful for the identification and analysis of organic compounds, as it can reveal the connectivity of atoms and their spatial relationships. libretexts.org

For this compound, NMR spectroscopy is crucial for making unambiguous stereochemical and structural assignments. libretexts.orgleibniz-fmp.de By analyzing the chemical shifts, coupling constants, and through-space interactions observed in various one-dimensional and two-dimensional NMR experiments, the complete constitution, configuration, and conformation of the molecule can be determined. leibniz-fmp.denih.gov

| NMR Parameter | Information Provided |

| Chemical Shift | Provides information about the electronic environment of a nucleus. libretexts.org |

| Spin-Spin Coupling | Reveals the connectivity between neighboring atoms. libretexts.org |

| Nuclear Overhauser Effect (NOE) | Indicates the spatial proximity of nuclei, aiding in stereochemical determination. |

An interactive data table of NMR parameters and their structural insights.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. zefsci.com It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. zefsci.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. spectroscopyonline.com

In the study of this compound, mass spectrometry is essential for confirming its molecular weight and for assessing the purity of isolated samples. zefsci.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in determining the elemental composition of the molecule. drugtargetreview.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the this compound ion, and the resulting fragmentation pattern provides valuable structural information that can be used for its definitive identification. zefsci.com

| Mass Spectrometry Technique | Application in this compound Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of this compound from complex mixtures. spectroscopyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition. drugtargetreview.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. zefsci.com |

An interactive data table detailing the applications of various mass spectrometry techniques.

Integration of Multi-Spectroscopic Data for Comprehensive this compound Characterization

The definitive characterization of this compound, including its various isomers, necessitates a sophisticated analytical approach that integrates data from multiple spectroscopic techniques. Relying on a single method is often insufficient to resolve the structural complexities and subtle stereochemical differences inherent in opine molecules. A combined strategy, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a comprehensive and robust framework for identification and structural elucidation. mdpi.comfrontiersin.orgnih.gov

Mass Spectrometry offers high sensitivity, making it ideal for detecting trace amounts of this compound in complex biological matrices like plant tumor extracts. mdpi.combruker.com High-resolution MS can determine the precise molecular weight of the compound, allowing for the deduction of its elemental formula. acs.org Tandem MS (MS/MS) further aids in structural analysis by generating characteristic fragmentation patterns that can be pieced together to understand the molecule's core structure and the connectivity of its functional groups.

However, MS alone has limitations in distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements. frontiersin.org This is particularly relevant for this compound, which can exist as different stereoisomers. This is where the power of NMR spectroscopy becomes indispensable. NMR is a non-destructive technique that provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within the molecule. mdpi.comfrontiersin.org

¹H NMR and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between protons and carbons, confirming the succinamide (B89737) linkage to the amino acid moiety. frontiersin.orgcreative-biostructure.com Crucially, NMR is highly effective at distinguishing between isomers, including stereoisomers, as the different spatial arrangements of atoms result in unique chemical shifts and coupling constants in the NMR spectrum. frontiersin.orgresearchgate.net

The integration of these two powerful techniques creates a synergistic workflow. mdpi.com MS provides the initial evidence of presence and the molecular formula, while NMR confirms the precise structural arrangement and stereochemistry. This combined MS/NMR approach has become a cornerstone strategy for the unambiguous identification of metabolites in complex mixtures, surmounting the inherent limitations of each individual technique. frontiersin.orgacs.org This integrated analysis is critical for differentiating between, for example, the L,L-succinamopine and D,L-succinamopine isomers, which are produced by different types of Ti plasmids and have distinct biological activities.

Table 1: Role of Spectroscopic Techniques in this compound Characterization

| Spectroscopic Technique | Information Provided | Advantage for this compound Analysis |

| Mass Spectrometry (MS) | Precise molecular weight, elemental formula. | High sensitivity for detecting low concentrations in plant tissues. |

| Tandem MS (MS/MS) | Structural fragmentation patterns. | Helps determine the core structure and functional group connectivity. |

| ¹H NMR Spectroscopy | Chemical environment of hydrogen atoms, proton-proton coupling. | Provides detailed structural information and helps identify isomers. |

| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms. | Complements ¹H NMR for a complete structural backbone analysis. researchgate.net |

| 2D NMR (e.g., COSY, HMBC) | Correlation between different nuclei (H-H, C-H). | Unambiguously establishes the bonding network and confirms stereochemistry. frontiersin.org |

Development of Biosensors and Reporter Systems for In Situ Detection of this compound

The detection of this compound in situ—within its natural environment such as the plant rhizosphere or tumor tissue—is crucial for studying the ecological dynamics between Agrobacterium and its host plant. To this end, researchers have developed whole-cell biosensors, which are engineered microorganisms that produce a measurable signal in the presence of a specific chemical target. nih.govresearchgate.net

The principle behind a this compound biosensor is to harness the natural genetic regulatory circuits that Agrobacterium uses to perceive and metabolize opines. nih.govsivb.org Agrobacterium strains carrying a this compound-type Ti plasmid possess genes for the catabolism (breakdown) of this compound. nih.govoup.com The expression of these catabolic genes is tightly controlled; they are switched on only when this compound is present in the environment. This regulatory system typically involves a receptor protein (often a transcriptional regulator) that binds to this compound, and a specific promoter DNA sequence that the receptor-succinamopine complex then activates. nih.govresearchgate.net

To create a biosensor, this natural system is re-engineered. The genes for this compound catabolism are replaced with a "reporter gene" that produces an easily detectable output, such as a colored or fluorescent protein. nih.govnih.gov Common reporter genes include:

lacZ : Encodes the enzyme β-galactosidase, which can cleave a substrate like X-gal to produce a blue-colored product. nih.govresearchgate.net

Green Fluorescent Protein (GFP) : A protein that emits green light when exposed to blue light, allowing for visual detection with a fluorescence microscope.

In this setup, a non-pathogenic Agrobacterium strain, which cannot cause disease but contains the engineered sensor plasmid, is used. nih.gov When this biosensor strain is introduced into a sample (e.g., soil from around a plant root), it will only produce the colored or fluorescent signal if this compound is present. nih.govresearchgate.net This provides a direct, visual confirmation of this compound production by the plant, which in turn indicates transformation by a pathogenic Agrobacterium.

These biosensors offer a simple and economical way to detect opines in situ, helping researchers to study the spatial distribution of opine-producing plant tissues and the ecological zones where gene transfer and nutrient exchange occur. apsnet.orgresearchgate.netoup.com They have been successfully developed for other opines like nopaline (B31955) and octopine (B30811) to distinguish between bacterial crown galls and morphologically similar root knots caused by nematodes. nih.govresearchgate.net A similar strategy is directly applicable to creating a specific biosensor for this compound by using the regulatory elements from a this compound-type Ti plasmid, such as pTiEU6. nih.govresearchgate.net

Table 2: Components of a Hypothetical this compound Whole-Cell Biosensor

| Component | Genetic Origin / Type | Function |

| Host Strain | Non-pathogenic Agrobacterium tumefaciens (e.g., strain lacking a Ti plasmid). nih.gov | Provides the cellular machinery for the biosensor; is safe for environmental use. |

| Regulatory Protein | This compound receptor gene (susR) from a this compound Ti plasmid (e.g., pTiEU6). nih.gov | Binds to this compound, acting as the "sensor". |

| Promoter | Promoter of a this compound catabolism operon (P_sus). nih.govresearchgate.net | DNA sequence that is activated by the this compound-receptor complex. |

| Reporter Gene | lacZ (for colorimetric assay) or GFP (for fluorescence). | Produces a measurable signal (blue color or green fluorescence) upon activation. |

| Sensor Plasmid | Engineered plasmid containing the regulatory protein, promoter, and reporter gene. | Delivers the biosensor components into the host strain. |

Theoretical Frameworks and Computational Modeling in Succinamopine Research

In Silico Prediction of Succinamopine-Associated Gene Functions and Pathways

Computational, or in silico, approaches have become indispensable in predicting the functions of genes and outlining the metabolic pathways associated with this compound. These methods leverage the vast amount of available genomic and proteomic data to build predictive models, offering a powerful alternative to traditional, time-intensive laboratory techniques. nih.govbiorxiv.org

One of the primary strategies in in silico gene function prediction involves sequence homology and comparative genomics. pjoes.com By comparing the DNA or protein sequences of uncharacterized genes with those of known function in databases, researchers can infer their roles. For instance, the complete sequencing of the this compound-type Ti-plasmid, pTiEU6, allowed for the identification of 195 putative protein-coding sequences. nih.govoup.com Through comparative analysis with well-characterized nopaline-type Ti-plasmids like pTiC58, researchers could assign probable functions to many of these genes, including those involved in opine catabolism and transport. oup.comuniversiteitleiden.nl

Machine learning algorithms are also increasingly employed to predict gene function. nih.gov These models can be trained on datasets of genes with known functions, learning to recognize patterns in various data types—such as sequence composition, gene co-expression profiles, and phylogenetic distribution—to predict the function of unknown genes. nih.govnih.gov For example, a model could be trained to identify genes involved in amino acid metabolism and then used to screen the pTiEU6 plasmid for novel genes related to this compound catabolism.

Furthermore, the prediction of metabolic pathways involves reconstructing the network of biochemical reactions within an organism. By identifying genes that encode specific enzymes, computational tools can map out how a compound like this compound is synthesized and degraded. For the this compound Ti-plasmid, in silico analysis revealed genes for this compound synthesis (sus) and a suite of genes for its catabolism, which replaced the nopaline (B31955) catabolic genes found in related plasmids. nih.govoup.com These predictive models can also identify regulatory elements, such as promoters and transcription factor binding sites, that control the expression of these gene clusters. apsnet.org

Table 1: Predicted Functions of Key Gene Clusters in this compound-related Plasmids

| Gene/Region | Predicted Function | Basis for Prediction |

| sus | This compound synthesis | Sequence homology to opine synthase genes; replacement of nopaline synthase gene. nih.govoup.com |

| noc region genes | Nopaline catabolism | Homology to known nopaline catabolic genes in other Ti-plasmids. apsnet.orgasm.org |

| Putative transport genes | Opine uptake | Sequence similarity to binding protein-dependent transport systems for amino acids. asm.org |

| tra and trb operons | Conjugative transfer | Homology to genes involved in mating pair formation and DNA transfer in other plasmids. asm.org |

Molecular Docking and Dynamics Simulations of this compound-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational techniques that provide detailed insights into the interactions between small molecules, like this compound, and proteins, such as enzymes and transport proteins. dergipark.org.trjournalijar.com These methods are crucial for understanding the molecular basis of opine recognition, catalysis, and transport.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jddtonline.info In the context of this compound, docking studies can be used to model how it fits into the active site of its catabolic enzymes or the binding pocket of a periplasmic transport protein. nih.gov The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. dergipark.org.tr This can help identify key amino acid residues that are critical for binding and specificity.

Molecular dynamics (MD) simulations build upon the static picture provided by docking by simulating the movement of atoms in the protein-ligand complex over time. su.senih.gov This provides a dynamic view of the binding process and can reveal conformational changes in both the protein and the ligand that are essential for function. rsc.orgplos.org For example, an MD simulation could show how the binding of this compound to its catabolic enzyme induces a conformational change that brings catalytic residues into the correct position for the reaction to occur. These simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking alone. jddtonline.info

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to this compound Research |

| Binding Affinity (Scoring Function) | A measure of the strength of the interaction between the ligand (this compound) and the protein. | Predicts how tightly this compound binds to its catabolic enzymes or transporters. dergipark.org.tr |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time in an MD simulation. | Indicates the stability of the this compound-protein complex during the simulation. plos.org |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual amino acid residues from their average position during an MD simulation. | Identifies flexible regions of the protein that may be important for this compound binding and catalysis. plos.org |

Ecological Modeling of Opine Exchange and Nutrient Cycling in Plant-Microbe Ecologies

Ecological modeling is used to simulate the complex interactions and nutrient flows within ecosystems. wikipedia.org In the context of this compound, these models can help to understand the dynamics of opine exchange and its impact on nutrient cycling in the plant-microbe ecology of the rhizosphere, the soil region directly influenced by plant roots. mdpi.comresearchgate.net

The "opine concept" posits that Agrobacterium genetically engineers its plant host to produce opines, which the bacterium can then use as a specific source of carbon and nitrogen. annualreviews.org This creates a specialized nutritional niche for the bacterium, giving it a competitive advantage over other soil microbes. oup.com Ecological models can be used to explore the population dynamics of Agrobacterium in relation to opine availability, the presence of competing microorganisms, and other environmental factors.

These models often take the form of systems of differential equations that describe the rates of change of various components of the system, such as the concentrations of nutrients, the biomass of different microbial populations, and the amount of opine produced by the plant. chesapeakebay.net For example, a model could simulate the growth of a this compound-catabolizing Agrobacterium strain in the presence of a non-catabolizing competitor, demonstrating how the availability of this compound allows the former to outcompete the latter.

Table 3: Components of an Ecological Model for Opine Exchange

| Component | Description | Role in the Model |

| Plant Host | The source of opine production (e.g., a crown gall tumor). | Produces this compound at a certain rate, influenced by tumor size and metabolic activity. annualreviews.org |

| Agrobacterium Population | The microbial population capable of catabolizing this compound. | Growth rate is dependent on the concentration of this compound and other limiting nutrients. nih.gov |

| Competitor Microbe Populations | Other microorganisms in the rhizosphere that compete for resources. | Compete with Agrobacterium for nutrients other than this compound. |

| Nutrient Pools | Concentrations of key nutrients such as carbon, nitrogen, and phosphorus in the soil. | Influenced by microbial uptake, decomposition of organic matter, and opine catabolism. sisef.org |

| This compound Concentration | The amount of this compound available in the rhizosphere. | Acts as a key resource that drives the dynamics of the Agrobacterium population. nih.gov |

Evolutionary Algorithms for Tracing Ti Plasmid Ancestry and this compound Gene Acquisition

Evolutionary algorithms are computational methods inspired by the process of natural selection. They are particularly well-suited for studying the evolutionary history of genes and plasmids, including the acquisition of this compound-related genes by Ti plasmids. oup.comresearchgate.net These algorithms can be used to construct phylogenetic trees, which are branching diagrams that depict the evolutionary relationships among a group of organisms or genetic elements.

The evolution of Ti plasmids is characterized by a mosaic structure, resulting from extensive horizontal gene transfer and recombination events. nih.gov Evolutionary algorithms can help to disentangle this complex history by analyzing patterns of sequence similarity and gene organization among different Ti plasmids. For example, by comparing the complete sequence of the this compound plasmid pTiEU6 with those of various nopaline-type plasmids, researchers have been able to infer its evolutionary origins. nih.govoup.comresearchgate.net

These analyses have revealed that pTiEU6 is most closely related to nopaline-type Ti-plasmids, particularly pTiT37 and pTiSAKURA. nih.govoup.com The data suggests that the this compound-type Ti plasmids evolved from a nopaline-type ancestor through a series of recombination events. oup.comresearchgate.net One key event was the replacement of the nopaline synthesis and catabolism genes with genes for this compound synthesis and catabolism. nih.govoup.com The presence of shared transposable elements, such as IS1182, at specific locations in the plasmids provides further evidence for a common evolutionary path. oup.comresearchgate.net

Evolutionary algorithms can also be used to model the process of gene acquisition itself. By simulating processes such as horizontal gene transfer, gene duplication, and neofunctionalization, these models can explore the evolutionary pathways that could have led to the emergence of the this compound metabolic system. These simulations can help to test hypotheses about the evolutionary pressures that drove the diversification of opine systems in Agrobacterium.

Table 4: Evidence for the Evolutionary Relationship between this compound and Nopaline Ti-Plasmids

| Evidence | Description | Implication |

| Average Nucleotide Identity (ANI) | High overall sequence similarity between pTiEU6 and nopaline-type plasmids pTiT37 and pTiSAKURA. | Suggests a recent common ancestor. nih.govoup.comresearchgate.net |

| Shared Gene Clusters | High homology in most areas of the plasmids, except for the opine synthesis and catabolism regions. | Indicates a shared backbone with specific regions being exchanged or replaced. universiteitleiden.nl |

| Transposable Element Insertions | Presence of specific transposable elements (e.g., IS1182) at the same site in pTiEU6 and certain nopaline plasmids. | Provides a molecular "fossil record" of shared evolutionary events. oup.comresearchgate.net |

| Phylogenetic Tree Construction | Placement of pTiEU6 within the nopaline-type plasmid clade in phylogenetic analyses. | Reinforces the conclusion that this compound plasmids evolved from nopaline plasmids. researchgate.netapsnet.org |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nopaline |

| Asparagine |

| Arginine |

| This compound lactam |

| Succinopine lactam |

| Octopine (B30811) |

| Agropine (B1203042) |

| Mannopine (B1214287) |

| Leucinopine |

| Cucumopine |

| Chrysopine |

| Vitopine |

| Rideopine |

| Mikimopine |

| Heliopine |

| Auxin |

| Cytokinin |

| Salicylic acid |

| Gamma-butyrolactone |

| Gamma-hydroxybutyrate |

| N-(3-oxooctanoyl)-DL-homoserine lactone |

| Lysyl-phosphatidylglycerol |

| Cellulose |

| Plumbagin |

| Silybin |

| Sauchinone |

| Rutaecarpine |

| Ginkgetin |

| Dehydroevodiamine |

| Daurisoline |

| Carbon |

| Nitrogen |

| Phosphorus |

| Sulfur |

| Silicon |

| Oxygen |

| Water |

| Methane |

| Hydrogen sulfide |

| Ammonia |

| Alpha-ketobutyrate |

| Diaminopimelate |

Broader Biotechnological and Agricultural Implications of Succinamopine Research

Influence of Succinamopine-Type Agrobacterium Strains on Plant Transformation Efficiencies

The efficiency of plant transformation mediated by Agrobacterium tumefaciens is a critical factor in plant biotechnology and is influenced by the bacterial strain used. Strains are often classified by the type of opine they induce and catabolize, such as this compound, octopine (B30811), and nopaline (B31955). This compound-type strains, particularly those derived from the supervirulent Ti plasmid pTiBo542, have been a focus of research due to their distinct characteristics. jpmb-gabit.irprimescholars.com

The strain EHA105, which contains a disarmed version of the L,L-Succinamopine type Ti plasmid pEHA105 (pTiBo542DT-DNA), is noted for its high virulence and is frequently used in plant transformation. jpmb-gabit.irnih.gov It has been demonstrated to be a highly efficient vector for introducing foreign DNA into citrus cells, which are not natural hosts for Agrobacterium. nih.gov However, the superiority of one strain type over another is not absolute and often depends on the plant species being transformed. For instance, while EHA105 (a this compound type) was found to be the most efficient strain for transforming the microalga Chlamydomonas reinhardtii, it was less effective than the octopine-type strain LBA4404 in transforming certain tobacco genotypes. jpmb-gabit.irprimescholars.com In studies on chickpea, the this compound strain EHA105 was found to be the least efficient compared to the nopaline strain C58C1 and the supervirulent strain KYRT1. ajol.info Conversely, for pea transformation, EHA105 showed a significantly higher transformation efficiency (8.2%) compared to C58C1 (2.2%) and LBA4404 (1.0%). ajol.info

Research has also explored enhancing transformation efficiency by manipulating the virulence (vir) genes, often with components from this compound-type plasmids. For example, supplementing an octopine-type strain (LBA4404) with the virG and part of the virB operon from the this compound plasmid pTiBo542 significantly increased transformation efficiency in blackgram. Interestingly, adding these same genes to the this compound strain EHA105 did not produce a similar improvement, suggesting that the genetic background of the strain plays a crucial role in how it responds to such modifications.

Table 1: Comparative Transformation Efficiencies of Different Agrobacterium tumefaciens Strains

| Agrobacterium Strain | Opine Type | Plant/Organism | Transformation Efficiency/Result | Source |

|---|---|---|---|---|

| EHA105 | This compound | Pea (Pisum sativum) | 8.2% | ajol.info |

| C58C1 | Nopaline | Pea (Pisum sativum) | 2.2% | ajol.info |

| LBA4404 | Octopine | Pea (Pisum sativum) | 1.0% | ajol.info |

| EHA105 | This compound | Chickpea (Cicer arietinum) | Least efficient of 3 strains tested (85% of seedlings showed GUS expression) | ajol.info |

| KYRT1 | Supervirulent | Chickpea (Cicer arietinum) | Most efficient (100% of seedlings showed GUS expression) | ajol.info |

| EHA105 | This compound | Chlamydomonas reinhardtii | Most efficient of 3 strains tested | primescholars.com |

| LBA4404 | Octopine | Tobacco (N. benthamiana, Samsun, Xanthi) | More effective than EHA105 and GV3101 (approx. 73-93% depending on genotype) | jpmb-gabit.ir |

Strategies for Modulating Opine Production in Genetically Engineered Plants for Research Purposes

The ability to control the synthesis of specific molecules in genetically modified plants is a powerful tool for fundamental research. Modulating opine production allows scientists to study plant-microbe interactions, nutrient cycling, and the ecological consequences of introducing novel traits. researchgate.net Strategies to achieve this controlled expression often rely on sophisticated genetic engineering techniques.

One primary strategy involves the use of specific gene promoters to control the expression of opine synthase genes. ashs.org Instead of the constitutive promoters that lead to continuous opine production, researchers can use inducible or tissue-specific promoters. ashs.orgcirad.fr

Inducible Promoters: These promoters are activated by a specific chemical, environmental, or developmental cue. For example, a promoter that responds to an externally applied chemical allows researchers to turn on opine production at a desired time point during an experiment. ashs.org

Tissue-Specific Promoters: By using promoters that are only active in certain parts of the plant, such as the roots or leaves, opine production can be localized. This is particularly useful for studying rhizosphere interactions, where opines are exuded from the roots to influence soil microbes. ashs.org

Another advanced strategy involves engineering transcription factors (TFs). TFs are proteins that regulate the rate of transcription of genes. By designing synthetic TFs, scientists can precisely control the expression of endogenous or transgenic opine synthase genes. mdpi.com For example, engineered zinc finger TFs have been used to modify the expression of genes involved in metabolic pathways in plants. mdpi.com This approach offers a high degree of control over the timing and level of opine synthesis. Furthermore, developing protocols for the large-scale production of opines in engineered E. coli systems, which can be induced with agents like IPTG, provides a way to generate purified opines for controlled laboratory experiments, helping to clarify their specific functions. researchgate.netresearchgate.net

Design of Bioremediation or Biocontrol Strategies Leveraging this compound Metabolism

The "opine concept" posits that Agrobacterium genetically engineers its host plant to produce specific opines, which it can then exclusively use as a nutrient source, thereby creating a selective ecological niche. nih.govfrontiersin.org This principle of creating a specific nutritional advantage can be harnessed for environmental applications like bioremediation and biocontrol.

The core idea is to link the degradation of a pollutant to the catabolism of an opine like this compound. This could be achieved by creating genetically engineered microorganisms that can only thrive in the presence of both the opine and the target environmental contaminant. For instance, a bacterium could be engineered where the genes required to break down a pollutant are placed under the control of a promoter that is activated by this compound.

Bioremediation: To clean up a contaminated site, one could introduce plants engineered to produce and exude this compound from their roots. Subsequently, a second microorganism, engineered to degrade the specific pollutant and utilize this compound, would be introduced. frontiersin.orgnumberanalytics.com The this compound produced by the plants would selectively promote the growth and metabolic activity of the pollutant-degrading microbe, enhancing the efficiency of the cleanup process. mdpi.com This strategy leverages the natural metabolic potential of microorganisms and directs it toward a specific task. frontiersin.org The degradation of toxic compounds by some Pseudomonas putida strains, which are known to colonize the rhizosphere and in some cases catabolize opines, provides a model for this approach. plos.org

Biocontrol: A similar strategy can be envisioned for biocontrol of plant pathogens. A beneficial microbe could be engineered to utilize this compound and produce antifungal or antibacterial compounds. By growing plants that exude this compound, a farmer could create a rhizosphere environment that specifically supports the growth of this protective microbe, thereby suppressing the population of harmful pathogens. frontiersin.org This approach would create a targeted, self-sustaining system for disease management.

Understanding the Broader Ecological Impact of Opine Production in Agricultural Systems

The introduction of genetically engineered plants, including those that might produce opines, into agricultural systems necessitates a thorough understanding of their ecological impact. bibliotekanauki.plscielo.br Research has shown that opine-producing plants can significantly alter their immediate biological environment. nih.gov

Studies using transgenic plants engineered to produce opines demonstrated that these plants specifically favor the growth of opine-degrading bacteria in the soil around their roots. researchgate.netnih.gov This alteration of the root-associated microbial community (the microbiome) is transgene-specific. nih.gov This finding is significant because the soil microbiome plays a crucial role in nutrient cycling, soil structure, and plant health. mdpi.com Any modification of root exudates, such as the introduction of opines, can have cascading effects on the diversity and function of this microbial community. researchgate.net

While opines create a niche for specific microbes like Agrobacterium, other soil microorganisms, including certain species of Pseudomonas, Corynebacterium, and even some fungi, have been found to be capable of catabolizing opines like mannopine (B1214287) and this compound. frontiersin.org This means that releasing opine-producing plants could influence a broader range of microbes than just the initial target, with unpredictable consequences for the complex web of interactions in the agroecosystem.

The environmental impact of agriculture is a major concern, with conventional practices contributing to soil degradation and loss of biodiversity. bibliotekanauki.plscielo.br While genetically modified crops offer potential benefits for sustainable food production, such as reduced pesticide use or enhanced yields, the ecological consequences of each new trait must be assessed. frontiersin.org The study of opine-producing plants serves as a valuable model for understanding how specific genetic modifications can influence the delicate balance of the soil ecosystem, providing critical knowledge for the environmental risk assessment of future genetically engineered crops. researchgate.netcaid.caresearchgate.net

Future Research Avenues and Unaddressed Questions in Succinamopine Biology

Elucidation of Regulatory Mechanisms Beyond Known vir Genes Controlling Succinamopine Interactions

While the role of the vir genes in initiating T-DNA transfer and creating the tumor environment for opine production is well-established, the finer points of how this compound interactions are regulated, especially beyond the canonical vir gene system, remain an area of active investigation. The expression of vir genes is known to be controlled by a two-component regulatory system, VirA/VirG, which responds to plant signals, acidic pH, and temperature. nih.govapsnet.org However, other regulatory elements and pathways likely contribute to the nuanced control of this compound metabolism.

Recent research has pointed to the existence of additional regulatory players. For instance, the complete sequencing of the this compound-type Ti-plasmid pTiEU6 revealed the presence of LysR-type transcriptional regulators within the this compound catabolism region. nih.gov These regulators may control the expression of genes involved in this compound import and breakdown. nih.gov Furthermore, the discovery of non-coding RNAs (ncRNAs), such as AbcR1, which negatively regulates the nutrient transporter ChvE, suggests another layer of regulation that could indirectly affect vir gene induction and, consequently, this compound production. nih.gov The potential for feedback loops, where opines themselves influence the expression of catabolic genes, adds another dimension to this regulatory network. asm.org Future research will likely focus on dissecting these complex regulatory circuits to gain a more complete understanding of how Agrobacterium fine-tunes its interaction with the host plant in response to this compound.

Comprehensive Structural Biology of this compound Synthases and Catabolic Enzymes

A detailed understanding of the three-dimensional structures of this compound synthase and the enzymes involved in its catabolism is crucial for a complete picture of its biological function. While the structures of some opine dehydrogenases have been studied, specific and comprehensive structural data for the enzymes directly involved with this compound are still emerging.

This compound synthase, encoded by the sus gene on the Ti-plasmid, catalyzes the formation of this compound from L-asparagine and α-ketoglutarate. nih.govresearchgate.net Its structural analysis would reveal the precise architecture of the active site and the molecular basis for its substrate specificity, distinguishing it from other opine synthases like nopaline (B31955) synthase. researchgate.net

On the catabolic side, the breakdown of this compound is carried out by a multi-subunit opine dehydrogenase. nih.gov Studies on homologous opine dehydrogenases from bacteria like Pseudomonas putida and Bradyrhizobium japonicum have revealed a complex structure, often a heterooligomer composed of α, β, and γ subunits. plos.orgresearchgate.nettandfonline.com These enzymes can contain prosthetic groups like FAD, FMN, and iron-sulfur clusters. plos.orgtandfonline.com The sequencing of pTiEU6 suggests that two different catabolic complexes might be formed to process various opines, including this compound. nih.gov Future crystallographic and spectroscopic studies on the specific this compound catabolic enzymes will be instrumental in elucidating their catalytic mechanisms, substrate binding, and the roles of their different subunits and cofactors. tandfonline.comuniversiteitleiden.nl

Discovery and Functional Characterization of Undescribed this compound-like Compounds

The chemical diversity of opines extends beyond the well-characterized examples. eco-vector.com this compound itself was identified in tumors that were expected to produce nopaline but did not. asm.orgasm.org This discovery highlights the potential for uncovering novel, structurally related compounds. Research has already identified related metabolites such as this compound lactam and succinopine lactam. asm.orgnih.gov

The sequencing of various Ti and Ri (root-inducing) plasmids continues to reveal genes with homology to known opine synthases, suggesting the existence of yet-to-be-identified opines. universiteitleiden.nl For example, analysis of the pRi1855 plasmid from Rhizobium rhizogenes identified a gene with similarity to this compound synthases, hinting at the production of an unknown opine. universiteitleiden.nl Furthermore, variations in the stereochemistry of known opines, such as the D,L-form of this compound, have been reported, adding another layer of complexity and potential for new discoveries. nih.govoup.com Future research efforts will likely involve a combination of comparative genomics to identify candidate synthase genes and advanced analytical chemistry techniques to isolate and structurally characterize these novel opine-like molecules from plant tissues. asm.orggoogle.comuniversiteitleiden.nl

Advanced Methodologies for Spatiotemporal Analysis of this compound Dynamics in Plant Tissues

Understanding the precise location and timing of this compound production and accumulation within plant tissues is critical to fully appreciating its role in the Agrobacterium-plant interaction. While traditional methods have been effective in detecting the presence of opines, new technologies are needed to visualize their dynamics in real-time and with high spatial resolution. ajol.info

Recent advancements in imaging and molecular detection offer promising avenues for this research. Techniques like luminescence microscopy, which avoids issues of autofluorescence and photobleaching associated with fluorescence reporters, could be adapted to track the expression of this compound synthase genes at the single-cell level. nih.gov Combining such imaging with mathematical modeling can help to characterize the spread and accumulation of compounds within plant tissues over time. nih.govpnas.org Furthermore, the development of highly sensitive and specific detection methods, potentially based on DNA markers or advanced sequencing technologies, could allow for more accurate quantification of this compound and its metabolites in different parts of the plant. frontiersin.orgias.ac.infrontiersin.org These approaches will provide a more dynamic and detailed picture of how this compound gradients are established and maintained within the tumor environment. openagrar.deoup.comcam.ac.uk

Exploration of this compound's Potential Role in Plant Signaling or Defense Responses Beyond Its Nutritional Aspect

While the primary role of opines is considered to be nutritional for the inciting Agrobacterium, there is growing interest in their potential secondary roles in modulating plant physiology, including signaling and defense responses. scispace.com The presence of these unusual compounds in plant tissues could trigger a variety of responses.

Some studies have suggested that opines, or the process of their synthesis, might interact with plant hormone pathways, such as those involving jasmonic acid. universiteitleiden.nl The complex interplay between abiotic and biotic stress signaling pathways in plants means that the introduction of a novel metabolite like this compound could have unforeseen effects on the plant's ability to respond to other challenges. uj.ac.zanih.govjabonline.in It is conceivable that this compound could act as a signaling molecule, either directly or indirectly, influencing gene expression and metabolic pathways in the host plant. futurecobioscience.comscielo.brfrontiersin.org Future research in this area will need to disentangle the nutritional effects of this compound from any potential signaling functions. This could involve experiments where plants are exposed to this compound in the absence of the bacterium, or the use of mutant bacterial strains that can produce this compound but not catabolize it, to observe the specific effects on plant gene expression and defense responses.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Succinamopine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling succinic acid derivatives with amine precursors under controlled pH and temperature. Characterization requires a combination of spectroscopic techniques (e.g., NMR for structural confirmation ), HPLC for purity assessment (>98% ), and mass spectrometry for molecular weight validation. Ensure adherence to IUPAC nomenclature and report melting points, solubility profiles, and spectral data in alignment with pharmaceutical chemistry standards .

Q. Which analytical techniques are most reliable for quantifying this compound purity and stability in aqueous solutions?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) for quantification, validated via calibration curves (R² > 0.99) . Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, and varying pH) followed by mass balance calculations to identify degradation products . Statistical validation (e.g., ANOVA for batch-to-batch variability) is critical .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., phosphate-buffered saline at pH 7.4, 37°C) and monitor degradation kinetics using LC-MS. Include controls for enzyme-mediated hydrolysis (e.g., liver microsomes) and validate results against stability guidelines from the International Council for Harmonisation (ICH) . Replicate experiments across three independent trials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify sources of heterogeneity (e.g., assay conditions, cell lines). Perform meta-analysis with random-effects models to quantify variability . Validate findings via orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) and report effect sizes with 95% confidence intervals . Cross-reference raw data repositories to verify experimental parameters .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) in novel therapeutic targets?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by site-directed mutagenesis to validate key residues . Use isothermal titration calorimetry (ITC) for thermodynamic profiling and correlate results with in vitro potency (e.g., EC₅₀ in dose-response assays). Apply QSAR models with leave-one-out cross-validation to avoid overfitting .

Q. How should researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice with defined microbiota) and document environmental variables (e.g., diet, circadian rhythm) . Use blinded, randomized designs with power calculations to determine sample sizes . Share protocols via platforms like protocols.io and include negative controls (e.g., vehicle-only cohorts) to isolate compound-specific effects .

Data Presentation and Reporting Guidelines

- Tables : Include mean ± SEM, p-values adjusted for multiple comparisons (e.g., Bonferroni correction), and explicit definitions of abbreviations .

- Figures : Use scatter plots with regression lines for dose-response data and heatmaps for SAR profiles. Provide raw data in supplemental materials .

- Statistical Reporting : Specify software (e.g., GraphPad Prism v9.0) and tests used (e.g., two-tailed t-test for pairwise comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.